Welcome to the BenchChem Online Store!
molecular formula C8H10OS B1595092 2-(Ethylthio)phenol CAS No. 29549-60-8

2-(Ethylthio)phenol

Cat. No. B1595092
M. Wt: 154.23 g/mol
InChI Key: CSJBSYKCAKKLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04599451

Procedure details

Zirconium tetrachloride (23.4 g, 0.1 mole) was added to phenol (141.2 g, 1.5 moles). The mixture was slowly heated to 156° C. under nitrogen and maintained at this temperature overnight while allowing HCl to escape. The mixture was cooled to ca. 100° C. and ethyl disulfide (122.3 g, 1 mole) was added. The mixture was heated under nitrogen while ethyl mercaptan was removed continuously by distillation. Heating was continued for a total of 7 hours during which temperature slowly increased to 198° C. Distillation of the mixture at 0.4 mm mercury to a maximum head temperature of 101° C. yielded 134.7 g of distillate. GC analysis indicated the distillate contained 53.4 g of phenol (38% recovered) and 63.7 g of ortho-(ethylthio)phenol (41% yield). Fractional distillation through a 5 inch Vigreux column yielded, after removal of phenol, a main fraction of 99.2% pure ortho-(ethylthio)phenol distilling at 125°-127° C. at 30 mm mercury.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
53.4 g
Type
reactant
Reaction Step Four
Quantity
141.2 g
Type
reactant
Reaction Step Five
Quantity
23.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH2:9]([S:11]SCC)[CH3:10].C(S)C>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[CH2:9]([S:11][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH3:10] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
122.3 g
Type
reactant
Smiles
C(C)SSCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Four
Name
Quantity
53.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
141.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
23.4 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
156 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ca. 100° C.
CUSTOM
Type
CUSTOM
Details
was removed continuously by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was continued for a total of 7 hours during which temperature
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly increased to 198° C
DISTILLATION
Type
DISTILLATION
Details
Distillation of the mixture at 0.4 mm mercury to a maximum head temperature of 101° C.
CUSTOM
Type
CUSTOM
Details
yielded 134.7 g of distillate

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 63.7 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.